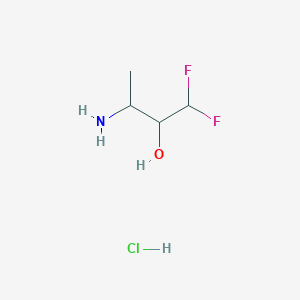
3-Amino-1,1-difluorobutan-2-ol hydrochloride
Overview
Description
3-Amino-1,1-difluorobutan-2-ol hydrochloride, also known as 3-ADFBA-HCl, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 272.71 g/mol and a melting point of 170-172 °C. 3-ADFBA-HCl has a wide range of applications in the fields of biochemistry, pharmacology, and chemical synthesis. This compound has been extensively studied in recent years due to its potential uses in the development of novel drugs and therapeutics.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Fluorinated Amino Acids : The paper by Pigza et al. (2009) describes stereoselective syntheses of fluorinated amino acids starting from trifluoro-3-methylbutanoic acid, highlighting the utility of fluorinated compounds in producing valuable building blocks for bioactive molecules (Pigza, Quach, & Molinski, 2009).
Development of Fluorinated Probes : Setsukinai et al. (2003) developed novel fluorescence probes to detect reactive oxygen species, demonstrating the role of fluorinated compounds in enhancing the selectivity and sensitivity of biochemical assays (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Potential Applications in Drug Design and Biological Studies
Anticancer Activity of Fluorinated Compounds : Baul et al. (2009) investigated the cytotoxicity of amino acetate functionalized Schiff base organotin(IV) complexes, revealing the potential of fluorinated derivatives in the development of anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Synthesis of Difluoropiperidines : Verniest et al. (2008) described a new synthetic pathway for 3,3-difluoropiperidines, a class of compounds relevant for organic and medicinal chemistry, showcasing the role of fluorine in modifying drug properties (Verniest, Surmont, Van Hende, Deweweire, Deroose, Thuring, & de Kimpe, 2008).
Properties
IUPAC Name |
3-amino-1,1-difluorobutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-2(7)3(8)4(5)6;/h2-4,8H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJVVRZLIVBZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


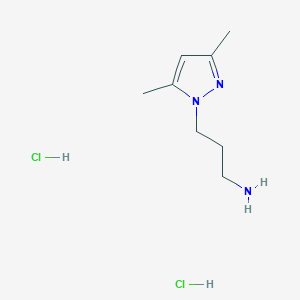
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)

![{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B1520956.png)

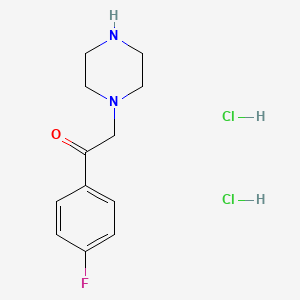
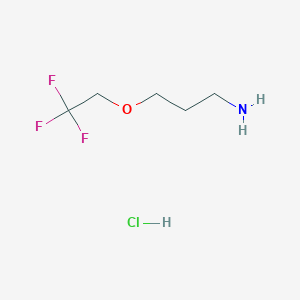


![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)
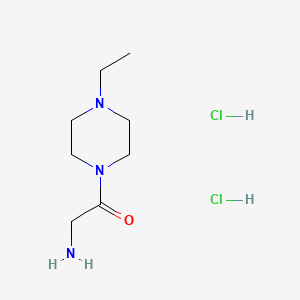
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)

![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)
